1H-Indole-2,3-dione, 4-iodo-6-(trifluoromethyl)- 1H-Indole-2,3-dione, 4-iodo-6-(trifluoromethyl)-
Brand Name: Vulcanchem
CAS No.: 389571-79-3
VCID: VC19104212
InChI: InChI=1S/C9H3F3INO2/c10-9(11,12)3-1-4(13)6-5(2-3)14-8(16)7(6)15/h1-2H,(H,14,15,16)
SMILES:
Molecular Formula: C9H3F3INO2
Molecular Weight: 341.02 g/mol

1H-Indole-2,3-dione, 4-iodo-6-(trifluoromethyl)-

CAS No.: 389571-79-3

Cat. No.: VC19104212

Molecular Formula: C9H3F3INO2

Molecular Weight: 341.02 g/mol

* For research use only. Not for human or veterinary use.

1H-Indole-2,3-dione, 4-iodo-6-(trifluoromethyl)- - 389571-79-3

Specification

CAS No. 389571-79-3
Molecular Formula C9H3F3INO2
Molecular Weight 341.02 g/mol
IUPAC Name 4-iodo-6-(trifluoromethyl)-1H-indole-2,3-dione
Standard InChI InChI=1S/C9H3F3INO2/c10-9(11,12)3-1-4(13)6-5(2-3)14-8(16)7(6)15/h1-2H,(H,14,15,16)
Standard InChI Key ZJJBWXFYCLGVAS-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C2=C1NC(=O)C2=O)I)C(F)(F)F

Introduction

Structural and Nomenclature Characteristics

Molecular Architecture

The core structure of 1H-indole-2,3-dione, 4-iodo-6-(trifluoromethyl)- consists of an indole ring system substituted with iodine at position 4 and a trifluoromethyl (-CF₃) group at position 6 (Figure 1). The indole-2,3-dione moiety, commonly known as isatin, features a fused benzene and pyrrolidine ring with two ketone oxygen atoms at positions 2 and 3 .

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Number389571-79-3, 259667-71-5*
IUPAC Name4-Iodo-6-(trifluoromethyl)-1H-indole-2,3-dione
Molecular FormulaC₉H₃F₃INO₂
Molecular Weight341.025 g/mol
Exact Mass340.916 g/mol

*Discrepancies in CAS numbers between sources and suggest potential regional or vendor-specific nomenclature variations.

Substituent Effects

The electron-withdrawing trifluoromethyl group at position 6 enhances the electrophilicity of the indole ring, while the bulky iodine atom at position 4 introduces steric hindrance. This combination influences reactivity in cross-coupling reactions and interactions with biological targets .

Physicochemical Properties

Stability and Solubility

Though explicit data on melting/boiling points are unavailable, the compound’s LogP of 2.58 indicates moderate lipophilicity, suggesting solubility in organic solvents like dimethylformamide (DMF) or dichloromethane. The trifluoromethyl group enhances metabolic stability compared to non-fluorinated analogs .

Table 2: Computed Physicochemical Parameters

ParameterValueSource
LogP (Partition Coefficient)2.58
PSA (Polar Surface Area)46.17 Ų
Rotatable Bond Count0

Synthesis and Derivatives

Analogous Compounds

  • 6-Iodoisatin: Lacks the -CF₃ group, reducing steric bulk and lipophilicity .

  • 4-Trifluoromethylisatin: Demonstrates enhanced bioactivity in kinase inhibition assays .

PrecautionCodeResponse Measure
Avoid inhalationP261Use fume hood
Eye contactP305Rinse cautiously with water
Skin protectionP280Wear nitrile gloves
VendorQuantityPricePurity
AK Scientific1 g$65995%
Matrix Scientific250 mg$31995%+

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator